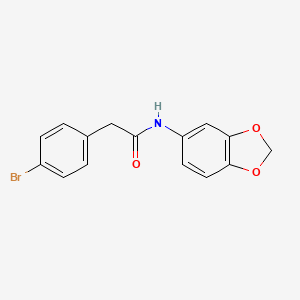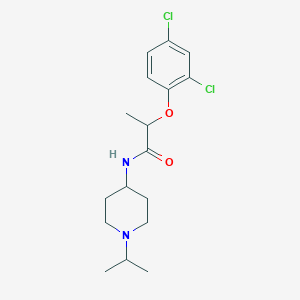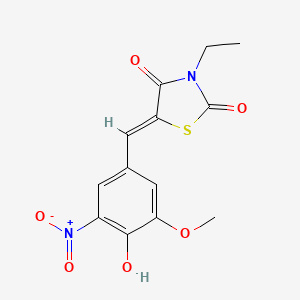![molecular formula C17H21N3O2 B4691117 1-ethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4(1H)-quinolinone](/img/structure/B4691117.png)
1-ethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4(1H)-quinolinone
Overview
Description
1-ethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4(1H)-quinolinone, also known as E-3810, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. E-3810 is a small molecule inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor receptor beta (PDGFR-β), which are involved in angiogenesis and tumor growth.
Mechanism of Action
1-ethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4(1H)-quinolinone works by binding to the ATP-binding site of VEGFR-2 and PDGFR-β, inhibiting their downstream signaling pathways. This leads to the suppression of angiogenesis, which is a crucial process for tumor growth and metastasis. This compound has been shown to inhibit the proliferation, migration, and invasion of cancer cells in vitro and in vivo. Additionally, this compound has been reported to enhance the anti-tumor immune response by increasing the infiltration of T cells and natural killer cells into the tumor microenvironment.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its anti-angiogenic and anti-tumor properties, this compound has been reported to have anti-inflammatory and anti-fibrotic effects. This compound has also been shown to improve cardiac function in animal models of heart failure. However, further studies are needed to investigate the potential side effects of this compound and its long-term effects on the cardiovascular system.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-ethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4(1H)-quinolinone is its specificity for VEGFR-2 and PDGFR-β, which makes it a valuable tool for studying angiogenesis and tumor growth. This compound has also been shown to have low toxicity in preclinical studies, making it a promising candidate for clinical trials. However, the synthesis of this compound is complex and requires several steps, which may limit its availability for research purposes. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in humans.
Future Directions
There are several future directions for the research on 1-ethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4(1H)-quinolinone. One of the areas of interest is the combination of this compound with other anti-cancer drugs, such as immune checkpoint inhibitors and chemotherapy agents. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of other diseases, such as diabetic retinopathy and pulmonary fibrosis. The development of new analogs of this compound with improved pharmacokinetic properties and potency is also an area of interest for future research. Finally, the investigation of the potential side effects of this compound and its long-term effects on the cardiovascular system is crucial for the development of safe and effective therapies.
Scientific Research Applications
1-ethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4(1H)-quinolinone has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of VEGFR-2 and PDGFR-β by this compound leads to the suppression of angiogenesis and tumor growth, making it a promising candidate for anti-cancer therapy. Several preclinical studies have shown that this compound can inhibit tumor growth and metastasis in various cancer types, including breast cancer, lung cancer, and glioblastoma. This compound has also been investigated for its potential use in combination with other anti-cancer drugs, such as paclitaxel and bevacizumab.
properties
IUPAC Name |
1-ethyl-3-(4-methylpiperazine-1-carbonyl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-19-12-14(16(21)13-6-4-5-7-15(13)19)17(22)20-10-8-18(2)9-11-20/h4-7,12H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRDYIXFROUYCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)C(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4691042.png)



![1-(4-bromophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4691049.png)
![N-(2,3-dimethylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4691060.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B4691063.png)
![N-(2,6-dibromo-4-fluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4691069.png)


![2-[(2,5-dimethyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4691090.png)
![3-{[2-(butylthio)ethyl]thio}-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B4691097.png)

![2-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4691109.png)